4-(1H-pyrrol-1-yl)piperidine hydrochloride
Overview
Description
4-(1H-pyrrol-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C9H15ClN2. It is a derivative of piperidine, a six-membered heterocyclic amine, and pyrrole, a five-membered nitrogen-containing heterocycle.
Mechanism of Action
Target of Action
Pyrrolidine derivatives, which include 4-(1h-pyrrol-1-yl)piperidine hydrochloride, are known to interact with various biological targets .
Mode of Action
It’s worth noting that pyrrolidine derivatives can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biochemical pathways, depending on their specific structures and targets .
Result of Action
Pyrrolidine derivatives have been associated with a variety of biological effects, depending on their specific structures and targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrrol-1-yl)piperidine hydrochloride typically involves the reaction of piperidine with pyrrole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrole, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-pyrrol-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolidine derivatives.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The nitrogen atoms in both the pyrrole and piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrole ring can yield pyrrolidine-2,5-diones, while reduction can produce various piperidine derivatives .
Scientific Research Applications
4-(1H-pyrrol-1-yl)piperidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar structural features.
Piperidine: A six-membered nitrogen-containing heterocycle, often used as a building block in organic synthesis.
Pyrrole: A five-membered aromatic heterocycle with nitrogen, known for its role in various biological and chemical processes
Uniqueness: 4-(1H-pyrrol-1-yl)piperidine hydrochloride is unique due to its combined structural features of both pyrrole and piperidine rings. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
4-pyrrol-1-ylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-2-8-11(7-1)9-3-5-10-6-4-9;/h1-2,7-10H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNPNYOMZXQERX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803570-07-1 | |
Record name | 4-(1H-pyrrol-1-yl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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